molecular formula C11H12F3NO2 B8431516 (2,3,6-Trifluoro-5-morpholinophenyl)methanol

(2,3,6-Trifluoro-5-morpholinophenyl)methanol

Cat. No. B8431516
M. Wt: 247.21 g/mol
InChI Key: APDWDDALNVSIBA-UHFFFAOYSA-N
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Patent
US09040545B2

Procedure details

To a solution of (3-amino-2,5,6-trifluorophenyl)methanol (200 mg, 1.1 mmol) in DMF (3 mL) was added DIEA (1.6 mL) and 2-bromoethylether (5 eq) and the reaction heated to 80° C. for 18 h. The reaction was allowed to cool to rt, diluted with EtOAc and washed with H2O then saturated NH4Cl (aq). The organic phase was dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was purified by column chromatography (petroleum ether: EtOAc) to give (2,3,6-trifluoro-5-morpholinophenyl)methanol (110 mg, 48%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:12])=[C:4]([CH2:10][OH:11])[C:5]([F:9])=[C:6]([F:8])[CH:7]=1.CCN(C(C)C)C(C)C.Br[CH2:23][CH2:24][O:25][CH2:26][CH2:27]Br>CN(C=O)C.CCOC(C)=O>[F:9][C:5]1[C:6]([F:8])=[CH:7][C:2]([N:1]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)=[C:3]([F:12])[C:4]=1[CH2:10][OH:11]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C(=C(C(=C(C1)F)F)CO)F
Name
Quantity
1.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography (petroleum ether: EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=C(C=C1F)N1CCOCC1)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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